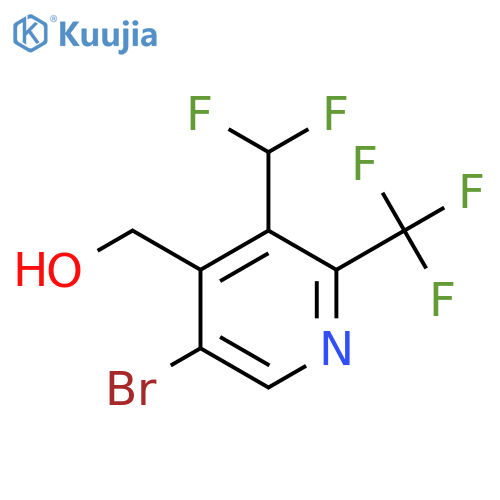

Cas no 1804493-54-6 (5-Bromo-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-methanol)

1804493-54-6 structure

商品名:5-Bromo-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-methanol

CAS番号:1804493-54-6

MF:C8H5BrF5NO

メガワット:306.027418851852

CID:4864949

5-Bromo-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-methanol 化学的及び物理的性質

名前と識別子

-

- 5-Bromo-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-methanol

-

- インチ: 1S/C8H5BrF5NO/c9-4-1-15-6(8(12,13)14)5(7(10)11)3(4)2-16/h1,7,16H,2H2

- InChIKey: MOIOGFQJNMFFEL-UHFFFAOYSA-N

- ほほえんだ: BrC1=CN=C(C(F)(F)F)C(C(F)F)=C1CO

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 237

- トポロジー分子極性表面積: 33.1

- 疎水性パラメータ計算基準値(XlogP): 2.2

5-Bromo-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029055534-1g |

5-Bromo-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-methanol |

1804493-54-6 | 97% | 1g |

$1,460.20 | 2022-04-02 |

5-Bromo-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-methanol 関連文献

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

3. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

5. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

1804493-54-6 (5-Bromo-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-methanol) 関連製品

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量